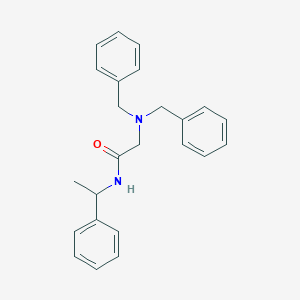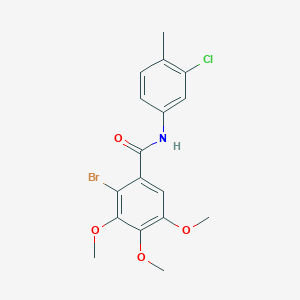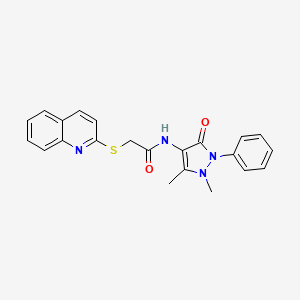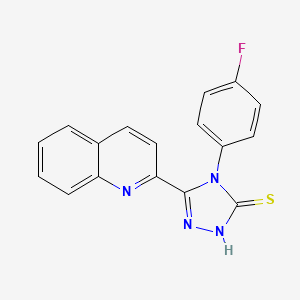![molecular formula C17H22N4O4S B14944491 methyl 4,5-dimethyl-2-{[{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}(oxo)acetyl]amino}thiophene-3-carboxylate](/img/structure/B14944491.png)
methyl 4,5-dimethyl-2-{[{[3-(2-methyl-1H-imidazol-1-yl)propyl]amino}(oxo)acetyl]amino}thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4,5-DIMETHYL-2-[(2-{[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound that features a thiophene ring, an imidazole moiety, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHYL-2-[(2-{[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE involves multiple steps, including the formation of the imidazole ring and the thiophene ring. Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4,5-DIMETHYL-2-[(2-{[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiophene rings.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of METHYL 4,5-DIMETHYL-2-[(2-{[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can act as a ligand, binding to metal ions or active sites in proteins, while the thiophene ring can participate in π-π interactions or hydrogen bonding . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: A proton pump inhibitor with a benzimidazole structure.
Metronidazole: An antimicrobial agent with a nitroimidazole moiety.
Uniqueness
METHYL 4,5-DIMETHYL-2-[(2-{[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]AMINO}-2-OXOACETYL)AMINO]-3-THIOPHENECARBOXYLATE is unique due to its combination of a thiophene ring and an imidazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions .
Propiedades
Fórmula molecular |
C17H22N4O4S |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
methyl 4,5-dimethyl-2-[[2-[3-(2-methylimidazol-1-yl)propylamino]-2-oxoacetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H22N4O4S/c1-10-11(2)26-16(13(10)17(24)25-4)20-15(23)14(22)19-6-5-8-21-9-7-18-12(21)3/h7,9H,5-6,8H2,1-4H3,(H,19,22)(H,20,23) |
Clave InChI |
KBKOVQSIVHMZBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(=O)NCCCN2C=CN=C2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-tert-butyl-7-[(3,4-dichlorobenzyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14944415.png)


![2,4-diamino-5-(2,3-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B14944447.png)
![5-oxo-N-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14944464.png)
![5-Butyl-2-(2,4-dichlorophenyl)-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B14944472.png)


![1'-methyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B14944498.png)
![4-[2-(2,6-dichlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B14944502.png)

![2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-3-(phenylsulfonyl)tetrahydropyrimidin-1(2H)-yl]ethanone](/img/structure/B14944513.png)
![3-acetyl-1-[2-(1H-benzimidazol-2-yl)ethyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14944520.png)
